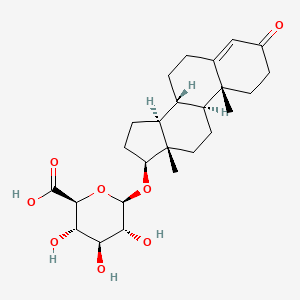

Testosterone glucuronide

描述

Testosterone glucuronide is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone. It is formed when testosterone undergoes glucuronidation, a process where glucuronic acid is attached to testosterone, making it more water-soluble and easier to excrete from the body .

准备方法

Synthetic Routes and Reaction Conditions: Testosterone glucuronide can be synthesized through the enzymatic reaction involving uridine diphosphate glucuronic acid and testosterone. The enzyme responsible for this reaction is uridine diphosphate-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to testosterone .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant uridine diphosphate-glucuronosyltransferase enzymes in controlled bioreactors. The reaction conditions are optimized to ensure high yield and purity of the product. This process is often scaled up for commercial production, ensuring consistency and efficiency .

化学反应分析

Types of Reactions: Testosterone glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to testosterone .

Common Reagents and Conditions:

Reagents: Uridine diphosphate glucuronic acid, uridine diphosphate-glucuronosyltransferase enzyme.

Major Products: The major product of this reaction is this compound, which is more water-soluble than testosterone and can be easily excreted from the body .

科学研究应用

Testosterone glucuronide has several applications in scientific research:

作用机制

Testosterone glucuronide exerts its effects through the process of glucuronidation. The androgen receptor exists in the cytoplasm bound to heat shock proteins. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and is transported into the nucleus. There, it binds to DNA and recruits other transcriptional regulators to form a pre-initiation complex, eventually inducing the expression of specific genes .

相似化合物的比较

- Androsterone glucuronide

- Etiocholanolone glucuronide

- Dihydrotestosterone glucuronide

Comparison: this compound is unique in its role as a minor urinary metabolite of testosterone. While androsterone glucuronide, etiocholanolone glucuronide, and dihydrothis compound are also metabolites of testosterone, they differ in their specific metabolic pathways and physiological roles. For instance, androsterone glucuronide and etiocholanolone glucuronide are primarily excreted in urine and bile, whereas dihydrothis compound is mainly transported by different efflux transporters in the liver .

生物活性

Testosterone glucuronide (TG) is a significant metabolite of testosterone, primarily formed through the process of glucuronidation, which is a crucial phase II metabolic pathway. This article explores the biological activity of this compound, focusing on its metabolism, physiological implications, and potential applications in clinical settings.

Overview of this compound

This compound is produced when testosterone is conjugated with glucuronic acid, primarily in the liver and intestines. This process is facilitated by enzymes known as UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B15, which are highly selective for testosterone . The formation of TG plays a critical role in regulating testosterone levels in the body, as it represents a pathway for the elimination of excess testosterone.

Metabolism and Excretion

The metabolism of testosterone involves several pathways, with glucuronidation being one of the primary routes. The major metabolites include:

- This compound (TG)

- Androsterone Glucuronide (AG)

- Etiocholanolone Glucuronide (EtioG)

- Dihydrothis compound (DHTG)

These metabolites are predominantly excreted via urine and bile. Studies indicate that TG and its related metabolites can be deconjugated back to active androgens in the gut, potentially influencing androgen levels post-excretion .

Table 1: Major Testosterone Metabolites and Their Pathways

| Metabolite | Formation Enzyme | Excretion Route | Physiological Role |

|---|---|---|---|

| This compound (TG) | UGT2B17 | Urine/Bile | Inactive form; regulates active androgen levels |

| Androsterone Glucuronide (AG) | UGT2B15 | Urine | Inactive androgen metabolite |

| Etiocholanolone Glucuronide (EtioG) | UGT2B15 | Urine | Inactive androgen metabolite |

| Dihydrothis compound (DHTG) | UGT2B17 | Urine | Active androgen; involved in male characteristics |

Biological Significance

The biological activity of TG extends beyond mere elimination of testosterone. Its presence and concentration can serve as biomarkers for various physiological conditions:

- Hormonal Regulation : TG levels can reflect the body's hormonal balance, particularly in conditions related to androgen deficiency or excess.

- Doping Control : TG is utilized in anti-doping tests as a marker for testosterone misuse due to its stability and resistance to hydrolysis by β-glucuronidase enzymes . Elevated levels of TG post-administration can indicate exogenous testosterone use.

- Clinical Implications : Research suggests that measuring serum levels of TG may provide insights into androgenic activity more reliably than measuring total testosterone levels alone, especially in women where local synthesis of androgens occurs independently from serum levels .

Case Studies and Research Findings

Recent studies have quantitatively characterized the elimination mechanisms of TG and its role in androgen disposition:

- A study highlighted that TG is primarily transported by MRP2 and MRP3 transporters in the liver, indicating its significant role in hepatic clearance .

- Another investigation found that TG concentrations increased significantly following testosterone administration, remaining elevated longer than traditional markers used for doping control .

Case Study: Testosterone Administration and Metabolite Profiles

In a clinical trial assessing the effects of testosterone undecanoate administration, researchers observed that TG concentrations rose significantly (up to 300-fold) compared to baseline measurements. This finding underscores the importance of monitoring TG levels as a potential long-term marker for testosterone administration in athletes .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKZPECGCSUSBV-HMAFJQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904352 | |

| Record name | Testosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-25-2 | |

| Record name | Testosterone glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone glucuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone β-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 156 °C | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。